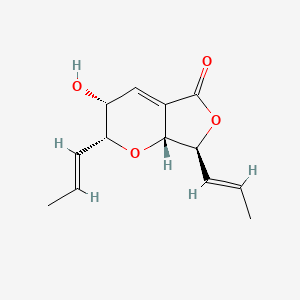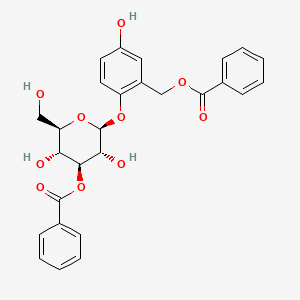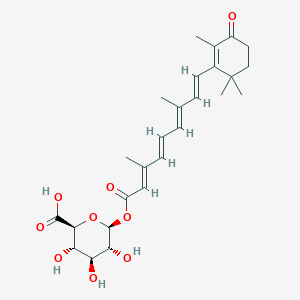
1-O-all-trans-4-oxoretinoyl-beta-glucuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-(4-oxoretinoyl)-beta-D-glucuronic acid is a ketoretinoic glucuronide obtained by the glycosylation of the carboxy group of all-trans-4-oxoretinoic acid with beta-glucuronic acid. It is a ketoretinoic acid glucuronide, a beta-D-glucosiduronic acid and an enone. It derives from an all-trans-4-oxoretinoic acid. It is a conjugate acid of a 1-O-(4-oxoretinoyl)-beta-D-glucuronate.
Scientific Research Applications
Metabolic Pathways and Enzymatic Activities
- Enzymatic Formation and pH Effects : The formation of all-trans retinoyl-β-glucuronide, including 1-O-all-trans-4-oxoretinoyl-beta-glucuronic acid, involves enzymic transfer by microsomal UDPGA-glucuronosyltransferases (UGTs), with maximal activity observed in the physiologic pH range. This process is differentially regulated across several organs, including the liver, kidney, and testes (Genchi et al., 1998).
Synthesis and Characterization
- Chemical Synthesis : All-trans retinoyl fluoride has been used to synthesize retinoyl beta-glucuronide, characterized by various spectroscopic methods, revealing insights into its structural and chemical properties (Barua & Olson, 1985).
Biological Activity and Metabolism
- Biosynthesis and Biological Activity : All-trans-retinoic acid is metabolized to retinoyl-β-glucuronide, a biologically active metabolite, via the action of UDP-glucuronosyltransferase. This process is particularly active in the liver and is influenced by vitamin A levels, suggesting a functional importance for this metabolite (Miller & DeLuca, 1986).
Toxicological Studies
- Safety and Toxicity Evaluation : Studies on lambs have shown that repeated intravenous doses of all-trans-retinoyl beta-D-glucuronide do not cause gross or acute toxicity. However, its efficacy in treating bacterial bronchopneumonia in this model was limited, indicating the need for further research on its therapeutic applications (Gallup et al., 2002).
Pharmacological Implications
- Differentiation and Proliferation Effects : Retinoyl beta-D-glucuronide, as a metabolite of vitamin A, has demonstrated the capability to inhibit proliferation and induce differentiation in certain cell lines, suggesting potential applications in antineoplastic therapy (Zile et al., 1987).
Properties
Molecular Formula |
C26H34O9 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H34O9/c1-14(9-10-17-16(3)18(27)11-12-26(17,4)5)7-6-8-15(2)13-19(28)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h6-10,13,20-23,25,29-31H,11-12H2,1-5H3,(H,32,33)/b8-6+,10-9+,14-7+,15-13+/t20-,21-,22+,23-,25+/m0/s1 |
InChI Key |
SIKFAVWPHMSCBL-QKLNHPSXSA-N |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


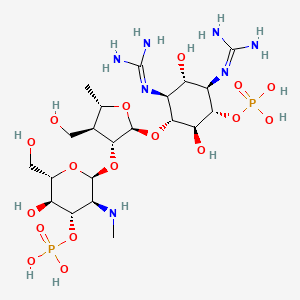
![(10,13-Dimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl) propanoate](/img/structure/B1245526.png)
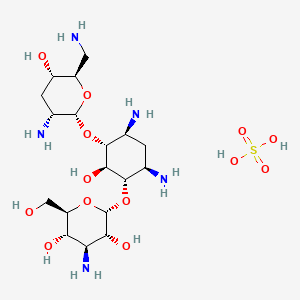
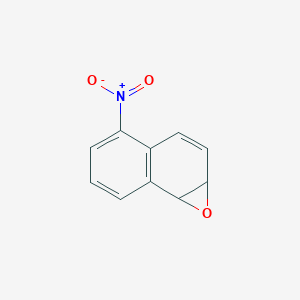
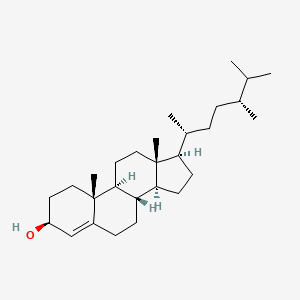
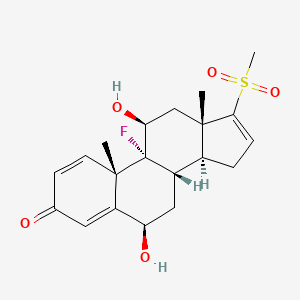
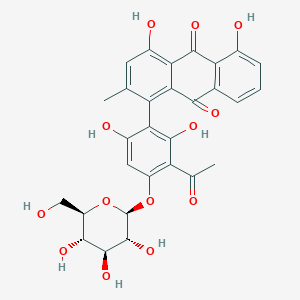

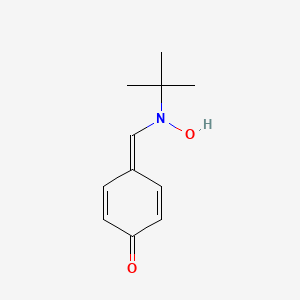
![5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1245541.png)
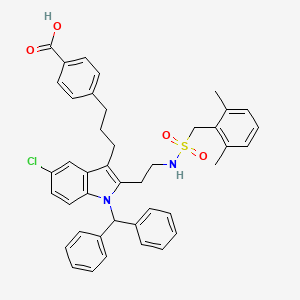
![N-methyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine](/img/structure/B1245544.png)
